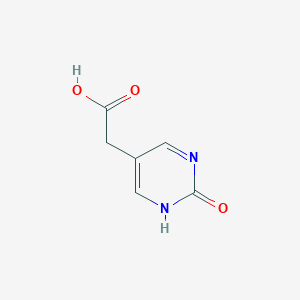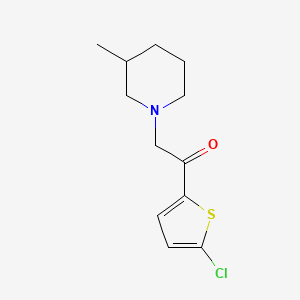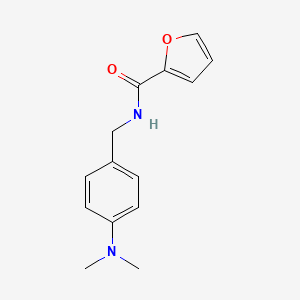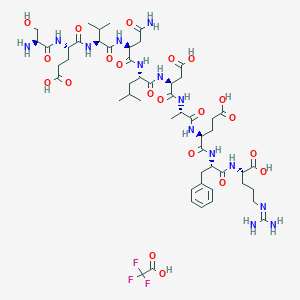
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring fused with an acetic acid moiety, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of β-ketoesters, aldehydes, and urea under acidic conditions . For example, a typical synthesis might involve the reaction of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride.
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones, including 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid, can be optimized using solvent-free conditions and reusable catalysts. For instance, the use of Montmorillonite-KSF as a catalyst has been reported to provide high yields and short reaction times . This method is not only efficient but also environmentally friendly, aligning with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted pyrimidinones.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including cancer treatment and antimicrobial therapies.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of drugs and plant protection agents.
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be attributed to the inhibition of enzymes involved in cell proliferation, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid include other dihydropyrimidinones such as:
- 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives
- 5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl-acetic acid derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. Its combination of a pyrimidine ring with an acetic acid moiety provides distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C6H6N2O3 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2-(2-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-6(11)8-3-4/h2-3H,1H2,(H,9,10)(H,7,8,11) |
InChI-Schlüssel |
FVGPOMMNQJCPPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=O)N1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)




![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)


![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
